molecular formula C16H19N3 B2740772 1-(5-Phenylpyridin-3-yl)-1,4-diazepane CAS No. 223796-38-1

1-(5-Phenylpyridin-3-yl)-1,4-diazepane

Cat. No.: B2740772
CAS No.: 223796-38-1
M. Wt: 253.349
InChI Key: YAWZOEAWIFAGIV-UHFFFAOYSA-N
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Description

1-(5-Phenylpyridin-3-yl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring fused with a phenyl-substituted pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Phenylpyridin-3-yl)-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-phenylpyridine-3-carbaldehyde with 1,4-diaminobutane under acidic conditions to form the diazepane ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Phenylpyridin-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like sodium halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium halides in polar solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: N-oxides of the diazepane ring.

    Reduction: Reduced diazepane derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

1-(5-Phenylpyridin-3-yl)-1,4-diazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Phenylpyridin-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system.

Comparison with Similar Compounds

Uniqueness: 1-(5-Phenylpyridin-3-yl)-1,4-diazepane stands out due to its unique diazepane ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(5-phenylpyridin-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-2-5-14(6-3-1)15-11-16(13-18-12-15)19-9-4-7-17-8-10-19/h1-3,5-6,11-13,17H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWZOEAWIFAGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CN=CC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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